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Compound of Interest

Compound Name: Deoxy Risedronic Acid

Cat. No.: B128604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a known

impurity in the active pharmaceutical ingredient (API) Risedronate. This document delves into

the chemical identity, analytical detection, and regulatory context of this impurity, offering

valuable insights for professionals engaged in the research, development, and quality control of

Risedronate-based therapeutics.

Introduction to Risedronate and its Impurities
Risedronate, a potent pyridinyl bisphosphonate, is a widely prescribed medication for the

treatment of osteoporosis and other bone-related disorders.[1][2] Its therapeutic effect lies in its

ability to inhibit osteoclast-mediated bone resorption.[1] As with any pharmaceutical compound,

the purity of the Risedronate API is critical to its safety and efficacy. The manufacturing process

and subsequent storage can lead to the formation of related substances, or impurities, which

must be carefully controlled and monitored.

One such impurity is Deoxy Risedronic Acid. This guide focuses specifically on this

compound, providing a detailed examination of its characteristics and the methodologies for its

control.

Chemical Identity of Deoxy Risedronic Acid
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Deoxy Risedronic Acid is recognized by various nomenclature systems and pharmacopeias.

It is crucial to understand its different designations to ensure accurate identification and

reporting.

Attribute Information Citation

Systematic Name

(2-(Pyridin-3-

yl)ethylidene)bis(phosphonic

acid)

[3]

Synonyms

Risedronate Related

Compound C (USP),

Risedronate EP Impurity E

[3][4]

CAS Number 75755-10-1 [4][5]

Molecular Formula C₇H₁₁NO₆P₂ [3][4]

Molecular Weight 267.11 g/mol [3][4]

Below are the chemical structures of Risedronate and Deoxy Risedronic Acid for comparison.

Risedronic Acid

Deoxy Risedronic Acid
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Figure 1: Chemical Structures
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As the name "Deoxy" suggests, the primary structural difference is the absence of the hydroxyl

group on the C1 carbon of the ethylidene-bis(phosphonic acid) backbone in Deoxy Risedronic
Acid compared to Risedronate.

Formation Pathways
The precise mechanisms leading to the formation of Deoxy Risedronic Acid as an impurity in

Risedronate are not extensively detailed in publicly available literature. However, based on the

known synthesis of Risedronate, it is plausible that this impurity can arise from two main routes:

as a byproduct during the synthesis of the API or as a degradation product.

The synthesis of Risedronate typically involves the reaction of 3-pyridylacetic acid with

phosphorous acid and a phosphitylating agent such as phosphorus trichloride. Incomplete

hydroxylation at the C1 position during the reaction or subsequent processing could potentially

lead to the formation of Deoxy Risedronic Acid.

3-Pyridylacetic Acid

Reaction Mixture

Phosphorous Acid +
Phosphorus Trichloride

Hydroxylation & Hydrolysis Incomplete Hydroxylation Side-Reaction

Risedronic Acid (API) Deoxy Risedronic Acid (Impurity)

Click to download full resolution via product page

Figure 2: Plausible Synthetic Formation Pathway

Forced degradation studies are a standard practice in pharmaceutical development to

understand the stability of a drug substance under various stress conditions such as heat,
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humidity, light, and pH extremes.[6][7][8] While specific studies detailing the degradation of

Risedronate to Deoxy Risedronic Acid are not readily available, it is a potential degradation

product under certain stress conditions.

Analytical Methodologies for Detection and
Quantification
The control of impurities is a critical aspect of quality control for any API. Pharmacopeias such

as the United States Pharmacopeia (USP) provide validated analytical methods for the

determination of Risedronate and its related compounds.

United States Pharmacopeia (USP) Method
The USP monograph for Risedronate Sodium tablets outlines an ion chromatography (IC)

method for the assay and impurity testing.[9] This method is capable of separating Risedronate

from its known impurities, including Risedronate Related Compound C (Deoxy Risedronic
Acid).[9]

Experimental Protocol: USP Ion Chromatography Method

The following is a summary of the chromatographic conditions typically employed for the

analysis of Risedronate and its impurities as per the principles outlined in the USP.
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Parameter Condition

Column
Anion-exchange column (e.g., Dionex IonPac™

AS7 or equivalent)

Mobile Phase
An aqueous solution of a chelating agent (e.g.,

EDTA) and a buffer to maintain an alkaline pH.

Detection
UV spectrophotometry at a specified

wavelength.

Flow Rate Typically around 1.0 mL/min.

Injection Volume
Standardized volume suitable for the

concentration of the sample.

Temperature
Controlled room temperature or as specified in

the monograph.

System Suitability: The method includes system suitability parameters to ensure the

performance of the chromatographic system. This typically involves the analysis of a solution

containing both Risedronate and its related compounds to demonstrate adequate resolution

between the peaks.
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Figure 3: Analytical Workflow for Impurity Profiling

Regulatory Context and Acceptance Criteria
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The control of pharmaceutical impurities is governed by international guidelines, primarily those

from the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2)

guidelines provide a framework for the reporting, identification, and qualification of impurities in

new drug substances and new drug products, respectively.[10][11]

Impurity Thresholds:

The ICH guidelines establish thresholds for impurities based on the maximum daily dose of the

drug. These thresholds are:

Reporting Threshold: The level above which an impurity must be reported.

Identification Threshold: The level above which the structure of an impurity must be

confirmed.

Qualification Threshold: The level above which an impurity's safety must be established

through toxicological studies.

While specific acceptance criteria for Deoxy Risedronic Acid in Risedronate are defined in the

respective pharmacopeial monographs and drug master files, they generally align with the

principles of the ICH guidelines. For a new drug substance, an impurity at a level of 0.10% or

higher would typically require identification.

Quantitative Data:

Detailed quantitative data on the typical levels of Deoxy Risedronic Acid in commercial

Risedronate batches are proprietary to the manufacturers. However, the limits for specified and

unspecified impurities are tightly controlled to ensure patient safety.

Toxicological and Pharmacological Profile
There is a lack of publicly available data on the specific pharmacological or toxicological effects

of Deoxy Risedronic Acid. As an impurity, it is generally assumed to be devoid of the

therapeutic activity of the parent compound, Risedronate.

In the absence of specific toxicological data, the qualification of this impurity would rely on the

levels observed in the drug substance batches used in clinical and non-clinical safety studies. If
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the levels in commercial batches are at or below the levels in these "qualified" batches, no

further toxicological studies are typically required.

For new impurities or those exceeding qualified levels, a toxicological risk assessment is

necessary. This may involve in silico (computer-based) toxicity predictions or, if warranted, in

vitro or in vivo studies.[12][13][14] A GHS classification from one company suggests that Deoxy
Risedronic Acid is suspected of damaging fertility or the unborn child.[4]

Conclusion
Deoxy Risedronic Acid is a well-characterized impurity of Risedronate, designated as

Risedronate Related Compound C in the USP. Its formation is likely a result of side reactions

during synthesis or degradation of the API. Robust analytical methods, such as the ion

chromatography method outlined in the USP, are in place for its effective detection and

quantification.

While specific data on its formation pathways and toxicological profile are limited in the public

domain, the control of Deoxy Risedronic Acid, like all pharmaceutical impurities, is managed

through a stringent regulatory framework established by the ICH and national pharmacopeias.

This ensures that the levels of this and other impurities in the final drug product are well below

those that would pose a risk to patient safety. Further research into the specific biological

activity and formation mechanisms of Deoxy Risedronic Acid would be beneficial for a more

complete understanding of this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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